2-Fluorofluorene

Übersicht

Beschreibung

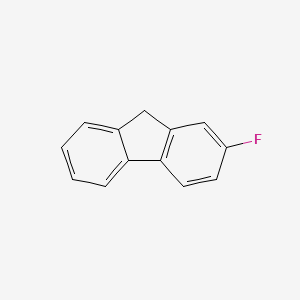

2-Fluorofluorene is an organic compound with the molecular formula C₁₃H₉F and a molecular weight of 184.21 g/mol . It is a derivative of fluorene, where one hydrogen atom is replaced by a fluorine atom at the second position. This compound appears as a colorless or pale yellow solid and is known for its use as an intermediate in organic synthesis and as a fluorescent dye in various applications .

Synthetic Routes and Reaction Conditions:

Hydrogen Fluoride Reaction: One common method to synthesize this compound involves reacting fluorene with hydrogen fluoride.

Palladium-Catalyzed Fluorination: Another method involves using palladium as a catalyst.

Industrial Production Methods:

Types of Reactions:

Substitution Reactions: this compound can undergo various substitution reactions, where the fluorine atom can be replaced by other functional groups.

Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate and chromium trioxide are often used as oxidizing agents in reactions involving this compound.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-Fluorofluorene exerts its effects is primarily through its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Fluorene: The parent compound of 2-Fluorofluorene, fluorene, lacks the fluorine atom but shares a similar structure.

2-Chlorofluorene: This compound is similar to this compound but has a chlorine atom instead of fluorine.

Uniqueness:

Fluorine Substitution: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts.

Fluorescence Properties: The fluorine atom also enhances the compound’s fluorescence, making it more suitable for applications in imaging and diagnostics.

Biologische Aktivität

2-Fluorofluorene is a derivative of fluorene that has garnered attention in recent years for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and structure-activity relationships.

Chemical Structure and Properties

This compound can be described as a fluorinated aromatic hydrocarbon. The introduction of a fluorine atom into the fluorene structure significantly alters its chemical properties, impacting its biological activity. The fluorine substitution increases lipophilicity, which can enhance absorption and distribution within biological systems.

Research indicates that this compound derivatives act as Bax activators, which are crucial for inducing apoptosis in cancer cells. The activation of Bax leads to mitochondrial membrane permeabilization and the release of cytochrome c, triggering apoptotic pathways. This mechanism highlights the compound's potential as an anticancer agent.

Efficacy in Cancer Models

A study evaluated various this compound derivatives for their antitumor activity against breast cancer cell lines, specifically MDA-MB-231. One notable derivative, identified as compound 22d (GL0388), exhibited submicromolar activity with significant selectivity for cancer cells over normal mammary epithelial cells (MCF-10A). In vitro assays demonstrated that compound 22d effectively inhibited colony formation and reduced cell migration and invasion.

Table 1: Biological Activity of Selected this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio (Cancer/Normal) | Mechanism of Action |

|---|---|---|---|---|

| 22d | MDA-MB-231 | 0.5 | 10.7 | Bax activation |

| CYD-4-61 | Various Cancer Lines | 1.0 | 5.8 | Apoptosis induction |

Antimutagenic Properties

In addition to its anticancer effects, studies have shown that certain fluoroaryl derivatives exhibit antimutagenic properties. For instance, fluoroaryl compounds significantly reduced mutagenicity induced by sodium azide (NaN3) and benzo[a]pyrene (B[a]P) in the Ames test. The antimutagenic activity correlated with antioxidant properties that may enhance DNA repair mechanisms.

Case Studies

-

Case Study: Breast Cancer Treatment

- Objective: Evaluate the efficacy of this compound derivatives in inhibiting breast cancer progression.

- Findings: Compound 22d demonstrated significant tumor growth suppression in xenograft models derived from MDA-MB-231 cells, suggesting its potential as a therapeutic agent.

-

Case Study: Antimutagenicity Assessment

- Objective: Assess the antimutagenic effects of fluoroaryl derivatives.

- Findings: The study revealed that these compounds effectively reduced mutagenicity levels under various exposure conditions, highlighting their potential role in cancer prevention strategies.

Structure-Activity Relationship (SAR)

The introduction of fluorine into the fluorene structure appears to enhance biological activity by modifying electronic properties and increasing hydrophobicity. Research into SAR indicates that specific substitutions on the fluorene ring can lead to improved potency and selectivity against cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Substitution Position | Type of Substitution | Biological Activity Level |

|---|---|---|

| 2 | Fluorine | High |

| 9 | Hydroxyl | Moderate |

| 4 | Methyl | Low |

Eigenschaften

IUPAC Name |

2-fluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKIZQTUUCRVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286915 | |

| Record name | 2-Fluorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-43-1 | |

| Record name | 343-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known spectroscopic characteristics of 2-fluorofluorene?

A1: NMR spectroscopy is a valuable tool for characterizing this compound. A study [] has reported the complete 1H, 13C, and 19F NMR chemical shifts, along with various coupling constants (1J(H,C), nJ(C,F), nJ(H,F), and nJ(H,H)) for this compound. This data assists in understanding its structure and properties compared to the parent compound, fluorene. You can find the detailed spectroscopic data in the referenced research article: [] Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy.

Q2: How is this compound synthesized?

A2: One method to synthesize this compound involves a ring expansion reaction starting with a specifically substituted xanthene derivative. This method was employed in a study focusing on the Wagner-Meerwein rearrangement. [] Further details about the reaction conditions and yields can be found in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II

Q3: Has this compound been used as a building block for other compounds?

A3: Yes, research indicates that this compound can be used as a starting material to synthesize more complex molecules. For example, it was successfully utilized as an intermediate in the synthesis of 2-fluorophenanthrene. [] This highlights its potential utility in organic synthesis for developing novel compounds. You can find further details about this synthesis in the research article: [] STUDIES IN THE WAGNER–MEERWEIN REARRANGEMENT. PART II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.